molecular formula C6H11BrO B6250317 (1s,3s)-1-bromo-3-ethoxycyclobutane, cis CAS No. 53778-40-8

(1s,3s)-1-bromo-3-ethoxycyclobutane, cis

Cat. No.: B6250317
CAS No.: 53778-40-8
M. Wt: 179.1
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Description

(1s,3s)-1-Bromo-3-ethoxycyclobutane, cis is a brominated cyclobutane derivative featuring a cis-configuration of substituents: a bromine atom at position 1 and an ethoxy group (-OCH₂CH₃) at position 3. The cyclobutane ring introduces significant steric strain, which influences its reactivity and stability. Such molecules are often intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where strained rings can modulate biological activity or serve as precursors for functionalization.

Properties

CAS No.

53778-40-8

Molecular Formula

C6H11BrO

Molecular Weight

179.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-1-bromo-3-ethoxycyclobutane, cis, typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutane, which is then functionalized to introduce the bromo and ethoxy groups.

    Bromination: The bromination of cyclobutane can be achieved using bromine (Br₂) in the presence of a radical initiator such as light or heat to form 1-bromocyclobutane.

    Ethoxylation: The introduction of the ethoxy group can be performed via a nucleophilic substitution reaction. This involves reacting 1-bromocyclobutane with sodium ethoxide (NaOEt) under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (1S,3S)-1-Bromo-3-ethoxycyclobutane, cis, can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert the bromo group to a hydrogen atom.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in solvents like ethanol or water.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products:

    Substitution: Depending on the nucleophile, products can include 1-ethoxy-3-hydroxycyclobutane, 1-ethoxy-3-cyanocyclobutane, etc.

    Elimination: Formation of ethoxy-substituted alkenes.

    Oxidation: Formation of ethoxy-substituted aldehydes or acids.

    Reduction: Formation of 1-ethoxycyclobutane.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Stereochemistry: Its cis configuration makes it a valuable compound for studying stereochemical effects in reactions.

Biology and Medicine:

    Pharmaceuticals: Potential use in the synthesis of biologically active compounds, including drug candidates.

    Biochemical Studies: Used in studies to understand the interaction of cyclobutane derivatives with biological molecules.

Industry:

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (1S,3S)-1-bromo-3-ethoxycyclobutane, cis, exerts its effects depends on the specific reactions it undergoes. For example:

    Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism.

    Elimination Reactions: The compound undergoes a β-elimination to form an alkene, typically through an E2 mechanism.

    Oxidation and Reduction: These reactions involve electron transfer processes that alter the oxidation state of the compound.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Bromo vs. Other Leaving Groups: The bromine atom in this compound facilitates nucleophilic substitution reactions, similar to 1-bromo-3-isopropylcyclobutane . However, the ethoxy group’s electron-donating nature may stabilize adjacent carbocations, altering reaction pathways compared to non-polar substituents like isopropyl.
  • Ethoxy vs. Amino or Ester Groups: Unlike cis-3-amino-1-methylcyclobutanol hydrochloride (which has nucleophilic amine and hydroxyl groups), the ethoxy group in the target compound may participate in acid-catalyzed cleavage or act a leaving group under harsh conditions. The ester group in the cyclobutanecarboxylic acid derivative introduces hydrolytic sensitivity, absent in the ethoxy analogue.

Steric and Electronic Influences

  • Polarity : The ethoxy group enhances polarity compared to alkyl-substituted analogues (e.g., 1-bromo-3-isopropylcyclobutane ), improving solubility in polar solvents.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (1s,3s)-1-bromo-3-ethoxycyclobutane, cis, given its solubility challenges?

Methodological Answer: To improve yield, consider ring-closing metathesis or stereoselective halogenation under controlled conditions. Solubility limitations (common in cyclobutane derivatives) can be mitigated using polar aprotic solvents (e.g., DMF or DMSO) or co-solvent systems. For example, highlights solubility challenges in cyclobutane analogs, suggesting pre-synthetic functionalization (e.g., introducing solubilizing groups) . Post-synthetic purification via column chromatography with gradient elution (hexane/ethyl acetate) is advised to isolate the cis isomer effectively.

Q. How can spectroscopic methods distinguish the cis isomer from trans analogs in (1s,3s)-1-bromo-3-ethoxycyclobutane?

Methodological Answer:

  • NMR : Compare coupling constants (J values) in 1H^1 \text{H}-NMR. Vicinal protons in the cis configuration typically exhibit smaller J values (~2–4 Hz) due to dihedral angles, while trans configurations show larger J values (~8–12 Hz) .
  • X-ray Crystallography : Definitive stereochemical assignment requires single-crystal X-ray analysis, as seen in cyclobutane derivatives like cis-1,2-divinylcyclobutane .
  • IR Spectroscopy : Ether (C-O-C) and C-Br stretching frequencies vary slightly between isomers due to spatial constraints.

Q. How do substituents (Br vs. OEt) influence the reactivity of cis-1,3-disubstituted cyclobutanes?

Methodological Answer: Substituent effects can be evaluated through comparative studies (Table 1). For instance, demonstrates that halogenated cyclobutane analogs exhibit increased reactivity in nucleophilic substitution (Br > Cl) and Suzuki coupling reactions due to electronegativity and leaving-group ability . The ethoxy group (OEt) may stabilize intermediates via electron donation, altering reaction pathways.

Q. Table 1: Substituent Effects on Reactivity

SubstituentReactivity (SN2)Biological Activity
BrModerateModerate
OEtLowVariable
I (analog)HighHigh

Advanced Research Questions

Q. How can contradictions in stereochemical data (e.g., NMR vs. X-ray) for cis-1,3-disubstituted cyclobutanes be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering) in solution vs. solid-state structures. To resolve this:

  • Perform variable-temperature NMR to detect conformational flexibility .
  • Validate with computational methods (DFT calculations) to model energy barriers between conformers .
  • Cross-reference with analogs like cis-1,2-divinylcyclobutane, where X-ray data confirmed planar cyclobutane rings .

Q. What experimental designs mitigate degradation of (1s,3s)-1-bromo-3-ethoxycyclobutane during prolonged studies?

Methodological Answer:

  • Temperature Control : Store samples at –20°C under inert atmosphere (N2_2/Ar) to slow thermal decomposition. notes that organic degradation accelerates with temperature .
  • Light Protection : Use amber vials to prevent photolytic C-Br bond cleavage.
  • Stabilization Agents : Add radical inhibitors (e.g., BHT) to suppress autoxidation pathways.

Q. How can structure-activity relationship (SAR) studies predict the biological activity of (1s,3s)-1-bromo-3-ethoxycyclobutane?

Methodological Answer:

  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to biological targets (e.g., enzymes or receptors) .
  • Analog Comparison : Compare with bioactive cyclobutane derivatives, such as cis-3-(aminomethyl)-1-methylcyclobutanol, which showed activity in neurological studies .
  • Functional Group Replacement : Replace Br with bioisosteres (e.g., CF3_3) and assess activity changes, as seen in halogenated benzamide analogs .

Q. What advanced techniques validate the enantiomeric purity of (1s,3s)-1-bromo-3-ethoxycyclobutane?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers.
  • Optical Rotation : Compare experimental [α]D_D values with literature data for cis-cyclobutane derivatives .
  • Vibrational Circular Dichroism (VCD) : Provides stereochemical fingerprints for absolute configuration determination .

Key Research Gaps & Future Directions

  • Mechanistic Studies : Investigate the role of ring strain in reaction pathways (e.g., [2+2] cycloreversion) using kinetic isotope effects .
  • Toxicity Profiling : Conduct in vitro assays (e.g., HepG2 cell viability) to assess cytotoxicity, as suggested for related cyclobutane carboxamides .
  • Hybrid Catalysis : Explore dual metal/organocatalyst systems for asymmetric synthesis, inspired by cyclobutane carboxylate ester methodologies .

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